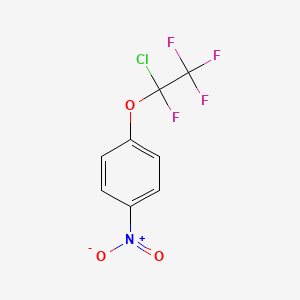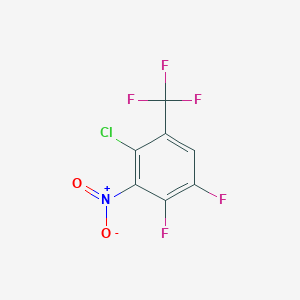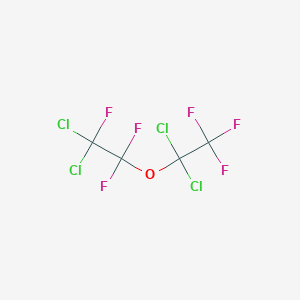
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether, also known as 4-Nitro-2-chloro-5-(trifluoromethyl)phenyl ether, is a chemical compound that has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. It is a colorless, volatile liquid with a boiling point of 80-81 °C and a melting point of -20 °C. It is a highly reactive compound, and can be easily synthesized from readily available starting materials.
Aplicaciones Científicas De Investigación
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, it has been used as a reagent for the synthesis of a variety of compounds, including heterocycles, pharmaceuticals, and agrochemicals. In drug discovery, it has been used as a starting material for the synthesis of potential therapeutics. In materials science, it has been used as a building block for the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether is not yet fully understood. It is believed to interact with a variety of biological molecules, including proteins, enzymes, and DNA, leading to a variety of biochemical and physiological effects. It is also believed to interact with a variety of other molecules, including organic compounds, leading to a variety of chemical reactions.
Biochemical and Physiological Effects
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, anxiolytic, and anti-inflammatory effects. It has also been shown to have an inhibitory effect on the release of neurotransmitters, such as dopamine and serotonin. In cell-based studies, it has been shown to have an inhibitory effect on the growth of cancer cells, as well as an inhibitory effect on the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether in laboratory experiments has a number of advantages and limitations. One advantage is that it is a highly reactive compound, which allows for the synthesis of a variety of compounds in a relatively short amount of time. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for use in laboratory experiments. A limitation of this compound is that it is volatile, which can lead to potential safety concerns in the laboratory.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether. One potential direction is the development of new synthetic methods for the synthesis of this compound, which could lead to more efficient and cost-effective production processes. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, which could lead to the development of new therapeutics and treatments. Finally, further research could be conducted on the use of this compound as a building block for the synthesis of new materials and polymers.
Métodos De Síntesis
The synthesis of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether can be accomplished via a two-step process. The first step involves the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as sodium hydroxide to form 4-nitrophenyl trifluoromethanesulfonate. The second step involves the reaction of the trifluoromethanesulfonate with 2-chloro-5-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate to form the desired product. The reaction is typically conducted at a temperature of 60-80 °C and requires a reaction time of 12-24 hours.
Propiedades
IUPAC Name |
1-chloro-2-(4-nitrophenoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-11-6-1-8(13(15,16)17)7-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAHAVLXQHTMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

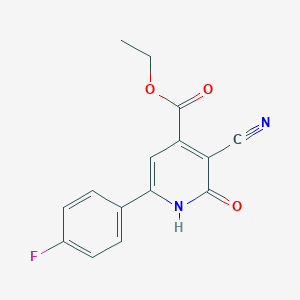
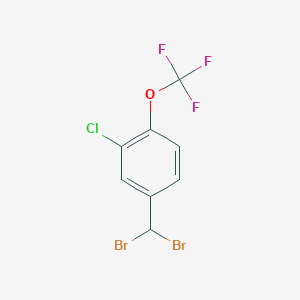




![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)




